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molecular formula C7H5ClN2O3 B092726 4-Chloro-3-nitrobenzamide CAS No. 16588-06-0

4-Chloro-3-nitrobenzamide

Cat. No. B092726
M. Wt: 200.58 g/mol
InChI Key: CGXRJCDXGJRBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550286

Procedure details

100 g (0.5 mol) of 4-chloro-3-nitrobenzoic acid, 36 g (0.6 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of 1,2-dichlorobenzene with stirring at from 165° to 178° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of 1,2-dichlorobenzene. The filter cake is introduced into 250 ml of water, and the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution and subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 89.7 g of 4-chloro-3-nitrobenzamide are obtained having a melting point of from 146° to 149° C. This corresponds to a yield of 90.2% of theory. By acidification of the aqueous mother liquor to pH 2, 4.9 g of 4-chloro-3-nitrobenzoic acid (4.9% of theory) are obtained, which can be employed again in a subsequent batch.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[NH2:14]C(N)=O>ClC1C=CC=CC=1Cl.P(O)(O)O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:14])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
36 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Name
Quantity
0.5 g
Type
catalyst
Smiles
P(O)(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
with stirring at from 165° to 178° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off with suction
WASH
Type
WASH
Details
washed with 50 ml of 1,2-dichlorobenzene
ADDITION
Type
ADDITION
Details
The filter cake is introduced into 250 ml of water
DISTILLATION
Type
DISTILLATION
Details
subjected to steam distillation
FILTRATION
Type
FILTRATION
Details
Subsequently the solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 100° C

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 89.7 g
YIELD: PERCENTYIELD 90.2%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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